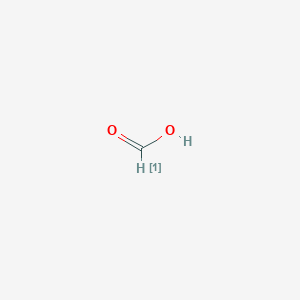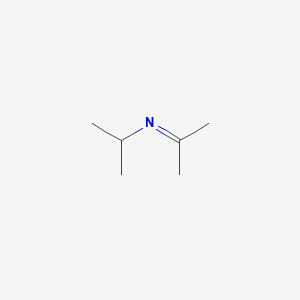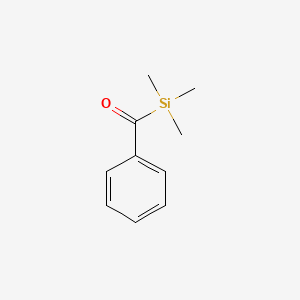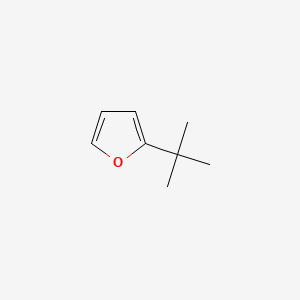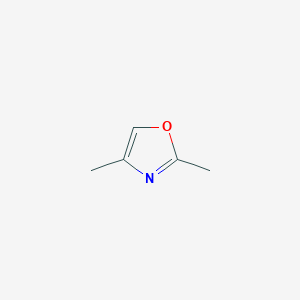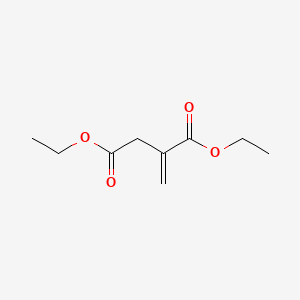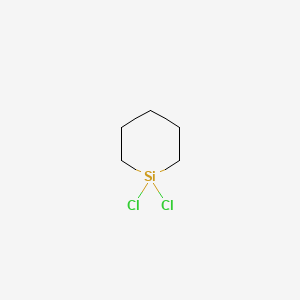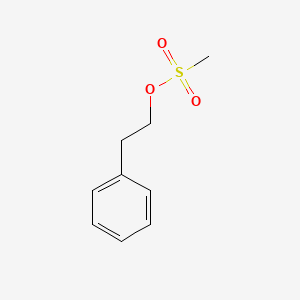
苯乙基甲磺酸酯
概述
描述
Phenethyl methanesulfonate is an organic compound with the molecular formula C9H12O3S. It is a derivative of methanesulfonic acid and phenethyl alcohol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
科学研究应用
Phenethyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into its potential as a prodrug or in drug delivery systems is ongoing.
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
作用机制
Target of Action
Phenethyl methanesulfonate is a type of methanesulfonate ester, which are known to be biological alkylating agents . The primary targets of Phenethyl methanesulfonate are likely to be intracellular molecules that can undergo fission with the alkyl-oxygen bonds of the ester .
Mode of Action
Phenethyl methanesulfonate interacts with its targets through the fission of its alkyl-oxygen bonds within the intracellular environment . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .
Biochemical Pathways
As a biological alkylating agent, it is likely to interfere with the normal functioning of nucleic acids and proteins, potentially disrupting a variety of cellular processes .
Result of Action
The molecular and cellular effects of Phenethyl methanesulfonate’s action are likely to be diverse, given its role as a biological alkylating agent . It could potentially cause modifications to a variety of intracellular targets, leading to changes in their function and potentially disrupting normal cellular processes .
生化分析
Biochemical Properties
Phenethyl methanesulfonate, like other methanesulfonates, is a biological alkylating agent . Alkylating agents can form covalent bonds with various biomolecules, including enzymes and proteins, through their alkyl-oxygen bonds
Cellular Effects
It is known that alkylating agents can cause a variety of cellular effects, including changes in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Phenethyl methanesulfonate involves the fission of its alkyl-oxygen bonds and subsequent reaction within the intracellular milieu . This can lead to the formation of covalent bonds with various biomolecules, potentially affecting their function
Metabolic Pathways
It is known that methanesulfonates can undergo various metabolic reactions, including hydrolysis and oxidation
准备方法
Synthetic Routes and Reaction Conditions: Phenethyl methanesulfonate can be synthesized through the esterification of phenethyl alcohol with methanesulfonic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: In an industrial setting, the production of phenethyl methanesulfonate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: Phenethyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Elimination Reactions: Under basic conditions, phenethyl methanesulfonate can undergo elimination to form styrene derivatives.
Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Elimination Reactions: Typically carried out using strong bases such as sodium ethoxide or potassium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted phenethyl derivatives.
Elimination Reactions: Major products are styrene and its derivatives.
Oxidation: Products may include phenylacetic acid and related compounds.
相似化合物的比较
Ethyl Methanesulfonate: Similar in structure but with an ethyl group instead of a phenethyl group.
Methyl Methanesulfonate: Contains a methyl group and is commonly used as an alkylating agent in research.
Isopropyl Methanesulfonate: Features an isopropyl group and is used in various organic synthesis reactions.
Uniqueness: Phenethyl methanesulfonate is unique due to its phenethyl group, which imparts distinct chemical properties and reactivity compared to other methanesulfonate esters. This uniqueness makes it valuable in specific synthetic applications and research studies.
属性
IUPAC Name |
2-phenylethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-13(10,11)12-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLPKLKVZDQOFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173844 | |
| Record name | Methanesulfonic acid, 2-phenylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20020-27-3 | |
| Record name | Methanesulfonic acid, 2-phenylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20020-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid, 2-phenylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020020273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid, 2-phenylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
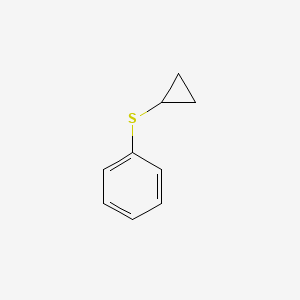
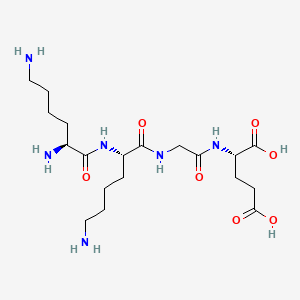
![[2-(methylamino)acetyl] (2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate](/img/new.no-structure.jpg)


